beta-Amino-7-ethyl-1H-indole-3-ethanol

Description

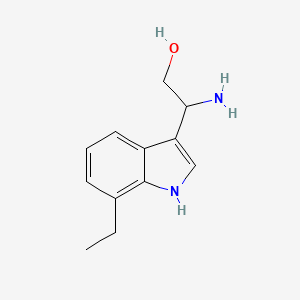

β-Amino-7-ethyl-1H-indole-3-ethanol is a synthetic indole derivative characterized by a β-amino group at the indole backbone, a 7-ethyl substituent, and a 3-ethanol side chain. The ethyl group at position 7 and the ethanol moiety at position 3 distinguish it from other indole-based compounds, which often feature halogens or smaller alkyl/heteroatom substituents.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-amino-2-(7-ethyl-1H-indol-3-yl)ethanol |

InChI |

InChI=1S/C12H16N2O/c1-2-8-4-3-5-9-10(11(13)7-15)6-14-12(8)9/h3-6,11,14-15H,2,7,13H2,1H3 |

InChI Key |

SISQQAHRMXKCEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Comparison of Indole Derivatives

Substituent Effects on Physicochemical Properties

- Position 7 Substituents: Ethyl (β-Amino-7-ethyl-1H-indole-3-ethanol): Enhances lipophilicity compared to smaller groups like hydrogen or halogens. This may improve membrane permeability in biological systems.

- Position 3 Substituents: Ethanol: Introduces polarity via the hydroxyl group, balancing lipophilicity for improved solubility. Longer chain than methanol (I3C) may alter metabolic stability . Carboxylic acid (): Highly polar and acidic, favoring salt formation but limiting blood-brain barrier penetration . Difluoromethyl (): Electron-withdrawing and metabolically resistant, often used to enhance agrochemical durability .

Preparation Methods

Silyl Ether Formation as a Precursor to Amination

A patented method for synthesizing etodolac intermediates involves reacting 7-ethyltryptophol with hexamethyldisilazane (HMDS) in non-polar solvents like xylene or toluene at 70–72°C. This forms 3-(2-trimethylsilyloxy)ethyl-7-ethyl-1H-indole, where the hydroxyl group is protected as a silyl ether. This intermediate could serve as a precursor for β-amino introduction via nucleophilic displacement.

Reaction Conditions:

Amination of Silyl-Protected Intermediates

The silyl ether’s electron-withdrawing properties activate the β-carbon for nucleophilic attack. Reacting the protected intermediate with an aminating agent (e.g., ammonia or a primary amine) under acidic or basic conditions could yield the β-amino derivative. For example:

This route avoids harsh conditions that might degrade the indole ring, though regioselectivity must be carefully controlled.

Acid-Catalyzed Condensation and Reductive Amination

Mannich-Type Reactions

A study on dihydropyridine heterocycles demonstrates the use of acid-catalyzed condensations between tryptophol derivatives and carbonyl compounds. Adapting this approach, 7-ethyltryptophol could react with formaldehyde and an amine source (e.g., ammonium chloride) to form the β-amino ethanol side chain via a Mannich reaction:

Optimized Parameters:

Reductive Amination of Ketone Intermediates

Another route involves oxidizing the ethanol side chain to a ketone, followed by reductive amination. For instance, 7-ethyltryptophol could be oxidized to 3-(2-oxoethyl)-7-ethyl-1H-indole using a mild oxidizing agent (e.g., pyridinium chlorochromate). Subsequent reaction with ammonia and a reducing agent like sodium cyanoborohydride would yield the β-amino derivative:

This method offers high regioselectivity but requires careful control of oxidation states.

Comparative Analysis of Synthetic Routes

Key Insights:

-

The silylation route benefits from established industrial protocols but relies on expensive silicon-based reagents.

-

Mannich reactions are simpler but require stringent pH control to prevent indole ring protonation.

-

Reductive amination offers selectivity but necessitates precise stoichiometry to avoid byproducts.

Characterization and Validation

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for beta-Amino-7-ethyl-1H-indole-3-ethanol, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves indole ring formation followed by ethyl and amino group functionalization. For example, brominated indole precursors (e.g., 7-bromo-1H-indole derivatives) can undergo nucleophilic substitution or coupling reactions . Purity validation requires HPLC with UV detection (λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight (e.g., [M+H]+ ion).

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodology : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides high-resolution atomic coordinates and bond angles. For example, SHELXL’s robust refinement algorithms are suitable for small-molecule structures even with twinned crystals . Compare results with computational models (e.g., PubChem’s InChI and SMILES data) to validate stereochemistry .

Q. What in vitro assays are suitable for preliminary screening of neuroprotective or cytotoxic activity?

- Methodology : Use cell-based assays such as MTT for cytotoxicity (e.g., A549, HeLa, or HepG2 cell lines) and SH-SY5Y neuronal cells for neuroprotection. Protocols involve dose-response curves (0.1–100 µM), 48-hour incubation, and comparison with structurally related indole derivatives (e.g., brominated analogs in ). Normalize results to positive controls like resveratrol (neuroprotection) or doxorubicin (cytotoxicity) .

Advanced Research Questions

Q. How do substituent positions (e.g., ethyl at C7 vs. bromine at C5) influence receptor binding affinities?

- Methodology : Perform comparative molecular docking studies using AutoDock Vina or Schrödinger Suite. For example:

- Step 1 : Generate 3D structures of this compound and analogs (e.g., 5-bromo-1H-indole derivatives from ).

- Step 2 : Dock compounds into target receptors (e.g., NMDA or serotonin receptors) using high-resolution crystal structures (PDB).

- Step 3 : Compare binding energies (ΔG) and hydrogen-bonding interactions. Validate with radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptors).

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. neuroprotection) be reconciled?

- Methodology :

- Data Triangulation : Cross-reference cytotoxicity (MTT) and neuroprotection (e.g., glutamate-induced apoptosis) assays under identical conditions .

- Dose-Dependent Analysis : Identify biphasic responses (e.g., hormesis) where low doses are protective but high doses are toxic.

- Mechanistic Studies : Use RNA-seq or proteomics to map pathways (e.g., Nrf2 for neuroprotection vs. caspase-3 for apoptosis). Compare with structurally similar compounds (e.g., ethyl vs. methyl substitutions) .

Q. What computational strategies predict metabolic stability and potential toxicity?

- Methodology :

- ADME Prediction : Use SwissADME or pkCSM to calculate logP, CYP450 inhibition, and bioavailability. For this compound, prioritize CYP3A4/2D6 interactions due to the indole core .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and Ames mutagenicity. Validate with Ames tests (TA98 strain) and micronucleus assays .

Q. What experimental challenges arise in characterizing tautomeric forms of this compound?

- Methodology :

- Dynamic NMR : Monitor proton exchange in DMSO-d₆ or CDCl₃ at variable temperatures (25–60°C) to detect tautomeric equilibria (e.g., indole NH vs. ethanol OH proton shifts).

- DFT Calculations : Use Gaussian 16 to model tautomer stability (e.g., keto-enol forms). Compare with crystallographic data (bond lengths and angles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.